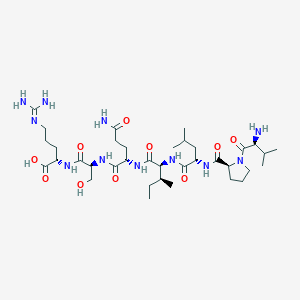
L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of seven amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the resin-bound peptide using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting group on the amino acid is removed, typically using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS with automated peptide synthesizers. This allows for the efficient and reproducible production of peptides in large quantities.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid side chains can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkylating agents like iodoacetamide or acylating agents like acetic anhydride can be used.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds to form free thiols.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
Chemistry: Used as model compounds to study peptide synthesis and reactions.
Biology: Investigated for their role in cellular processes and signaling pathways.
Medicine: Explored for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of peptides like L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and ion channels, modulating their activity and influencing cellular pathways. The exact mechanism involves binding to these targets through specific interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-L-ornithine: Similar structure but lacks the diaminomethylidene modification.
L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-L-lysine: Contains lysine instead of ornithine.
L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-L-arginine: Contains arginine instead of ornithine.
Uniqueness
L-Valyl-L-prolyl-L-leucyl-L-isoleucyl-L-glutaminyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene modification on the ornithine residue. This modification can influence the peptide’s properties, such as its binding affinity to molecular targets and its stability.
Properties
CAS No. |
325140-28-1 |
|---|---|
Molecular Formula |
C36H65N11O10 |
Molecular Weight |
812.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C36H65N11O10/c1-7-20(6)28(46-30(51)23(16-18(2)3)44-32(53)25-11-9-15-47(25)34(55)27(38)19(4)5)33(54)42-21(12-13-26(37)49)29(50)45-24(17-48)31(52)43-22(35(56)57)10-8-14-41-36(39)40/h18-25,27-28,48H,7-17,38H2,1-6H3,(H2,37,49)(H,42,54)(H,43,52)(H,44,53)(H,45,50)(H,46,51)(H,56,57)(H4,39,40,41)/t20-,21-,22-,23-,24-,25-,27-,28-/m0/s1 |
InChI Key |
FUZWSLZDWUEUGV-IOYLNEAKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















